

Pomalidomide 5-Piperidylamine: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Pomalidomide 5-piperidylamine

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Introduction

Pomalidomide, a thalidomide analog, is a potent immunomodulatory agent with significant antineoplastic activity, particularly in the treatment of multiple myeloma.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][3] The most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5]

In the context of targeted protein degradation, Pomalidomide serves as a foundational E3 ligase ligand for the development of Proteolysis Targeting Chimeras (PROTACs).

"**Pomalidomide 5-piperidylamine**" refers to a class of functionalized Pomalidomide derivatives where a piperidine-containing linker is attached at the 5-position of the phthalimide ring. This linker typically terminates in a reactive group, such as a carboxylic acid or an amine, allowing for conjugation to a ligand that binds to a specific protein of interest. This technical guide will focus on the chemical structure, properties, and applications of these Pomalidomide derivatives, using "Pomalidomide 5'-piperidine-acid" as a representative example.

Chemical Structure and Properties

Pomalidomide is a racemic mixture of (R)- and (S)-enantiomers.[1][6] The chemical structure of Pomalidomide and the representative 5'-piperidine-acid derivative are shown below.

Figure 1: Chemical Structures of Pomalidomide and Pomalidomide 5'-piperidine-acid.

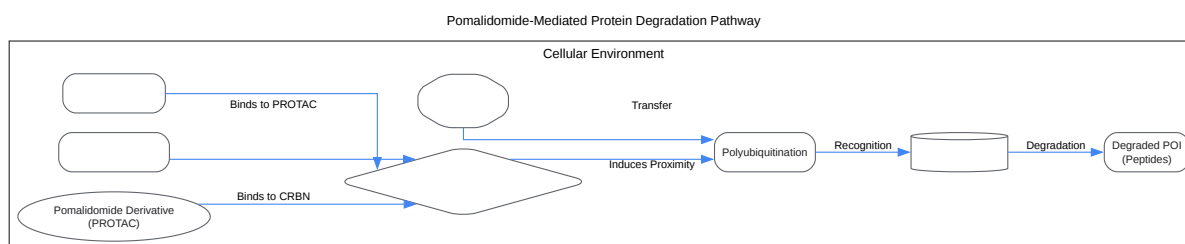
A summary of the key chemical and physical properties of Pomalidomide and its 5'-piperidine-acid derivative is presented in the following table.

Property	Pomalidomide	Pomalidomide 5'-piperidine-acid
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₄ [7]	C ₁₉ H ₁₉ N ₃ O ₆ [8]
Molecular Weight	273.24 g/mol [2]	385.38 g/mol [8]
CAS Number	19171-19-8[9]	2467965-70-2[8]
Melting Point	318.5 - 320.5 °C[10]	Not available
Boiling Point	582.9±45.0 °C (Predicted)[9]	Not available
Solubility	DMSO: ≥14 mg/mL[9]	Soluble in suitable organic solvents for chemical reactions.[8]
pKa	10.75±0.40 (Predicted)[9]	Not available
Appearance	Yellow powder[9]	Not available

Mechanism of Action and Signaling Pathways

Pomalidomide and its derivatives exert their biological effects by hijacking the ubiquitin-proteasome system. The core mechanism involves the formation of a ternary complex between the Pomalidomide-bound Cereblon E3 ligase and a target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

In the case of Pomalidomide itself, the neosubstrates are primarily the transcription factors Ikaros and Aiolos. For Pomalidomide-based PROTACs, the target protein is determined by the specific ligand conjugated to the Pomalidomide-linker moiety.



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Caption: Pomalidomide-based PROTACs induce the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Experimental Protocols

The development and characterization of Pomalidomide-based degraders involve several key in vitro and cell-based assays.

Cereblon Binding Assay

This assay is designed to determine the binding affinity of a compound to the Cereblon E3 ligase complex. A common method is a competitive fluorescence polarization (FP) assay.^[11]^[12]

Materials:

- Purified recombinant human CRBN-DDB1 complex^[3]
- Fluorescently labeled thalidomide probe (e.g., Cy5-thalidomide)^[3]
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)^[3]

- Test compound (Pomalidomide derivative)
- Pomalidomide (as a positive control)[3]
- Black, low-binding 96-well microplate[3]
- Microplate reader capable of measuring fluorescence polarization[3]

Procedure:

- Prepare a serial dilution of the test compound and Pomalidomide in the assay buffer.
- In a 96-well plate, add the diluted compounds. Include wells with assay buffer only for "no inhibitor" and "no enzyme" controls.[3]
- Add the CRBN-DDB1 complex to all wells except the "no enzyme" control.[3]
- Incubate the plate at room temperature for 60 minutes with gentle shaking.[3]
- Add the fluorescently labeled thalidomide probe to all wells.[3]
- Incubate for an additional 90 minutes at room temperature, protected from light, with gentle shaking.[3]
- Measure the fluorescence polarization of each well using a microplate reader.[3]
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Protein Degradation Assay (Western Blotting)

This assay is used to quantify the reduction in the level of the target protein following treatment with a Pomalidomide-based PROTAC.[13]

Materials:

- Cell line expressing the target protein
- Pomalidomide-based PROTAC

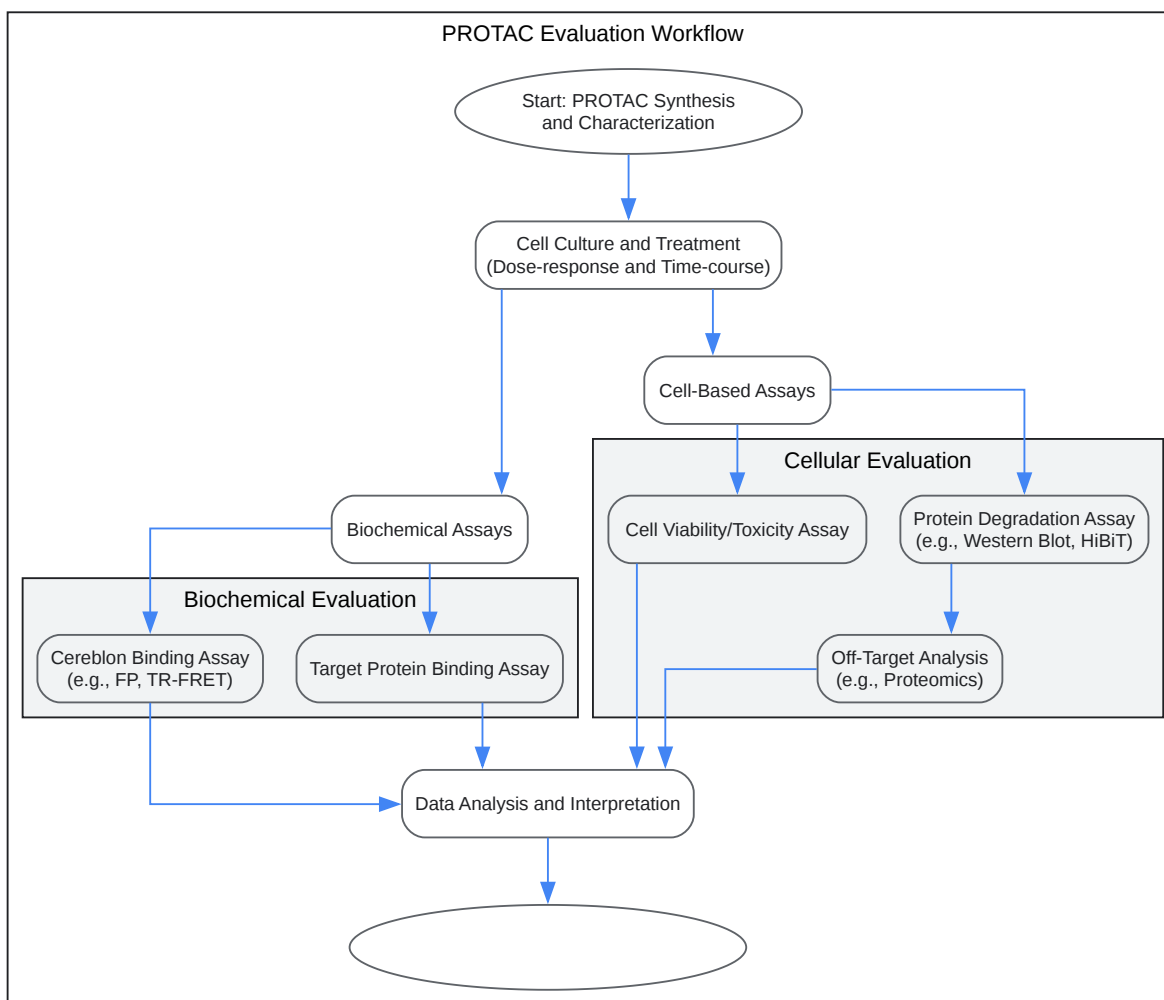
- Vehicle control (e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
- BCA Protein Assay Kit[13]
- SDS-PAGE gels and running buffer[13]
- PVDF or nitrocellulose membranes[13]
- Transfer buffer[13]
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]
- Primary antibody specific to the protein of interest[13]
- Primary antibody for a loading control (e.g., GAPDH, β -actin)[13]
- HRP-conjugated secondary antibody[13]
- Chemiluminescent substrate[13]
- Imaging system[13]

Procedure:

- Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time period. Include a vehicle control.[13]
- Cell Lysis: Lyse the cells in lysis buffer.[14]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
- SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.[13]

- Antibody Incubation: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.[13]
- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
- Analysis: Re-probe the membrane with an antibody for a loading control to ensure equal protein loading. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[13]

Typical Experimental Workflow for PROTAC Evaluation

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Caption: A general experimental workflow for the evaluation of Pomalidomide-based PROTACs.

Synthesis and Purification

The synthesis of **Pomalidomide 5-piperidylamine** derivatives typically involves a multi-step process. A general approach starts with a nitro-substituted phthalic acid which is reacted with 3-amino-piperidine-2,6-dione or its salt in the presence of a coupling agent to form a 3-(3-nitrophthalimido)-piperidine-2,6-dione intermediate.^{[15][16]} This intermediate is then reduced to yield Pomalidomide.^[17]

For the synthesis of 5-substituted derivatives, a common starting material is 4-fluorothalidomide, which can undergo nucleophilic aromatic substitution (S_NAr) with various amine nucleophiles.^[18] For example, reacting 4-fluorothalidomide with a mono-Boc protected diamine in a suitable solvent like DMSO can yield the desired linker-attached Pomalidomide derivative.^[18]

Purification of Pomalidomide and its derivatives is often achieved through recrystallization from a solvent/anti-solvent system.^{[15][16]} For instance, Pomalidomide can be dissolved in a solvent like dimethyl sulfoxide (DMSO), and then an anti-solvent such as methanol or water is added to precipitate the purified product.^{[15][17]} The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.^{[17][19]}

Quantitative Analysis

Several analytical methods have been developed for the quantification of Pomalidomide in various matrices, including bulk drug substance, pharmaceutical formulations, and biological samples like plasma and brain tissue.^{[6][19]} High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or mass spectrometry (MS) detection is the most commonly employed technique.^{[6][19]}

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, allowing for the quantification of Pomalidomide at low concentrations (ng/mL range) in biological fluids.^{[19][20]} These methods are crucial for pharmacokinetic and drug metabolism studies. High-performance thin-layer chromatography (HPTLC) has also been developed as a simpler and more cost-effective method for the determination of Pomalidomide in pharmaceutical products.^{[6][21]}

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